molecular formula C20H19NO3 B4958229 N-[(2-hydroxynaphthalen-1-yl)-(2-methoxyphenyl)methyl]acetamide

N-[(2-hydroxynaphthalen-1-yl)-(2-methoxyphenyl)methyl]acetamide

Cat. No.: B4958229
M. Wt: 321.4 g/mol
InChI Key: ZYHJJJSGBCPPRP-UHFFFAOYSA-N
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Description

N-[(2-hydroxynaphthalen-1-yl)-(2-methoxyphenyl)methyl]acetamide is a compound belonging to the class of 1-amidoalkyl-2-naphthol derivatives. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxynaphthalen-1-yl)-(2-methoxyphenyl)methyl]acetamide typically involves a one-pot multicomponent reaction. This reaction includes the condensation of 2-naphthol, an aromatic aldehyde, and acetamide in the presence of a catalyst. Various catalysts such as boric acid, triethanolammonium acetate, and magnetic nanoparticle-supported acidic ionic liquids have been used to facilitate this reaction .

Industrial Production Methods

In industrial settings, the synthesis is often carried out under solvent-free conditions to enhance yield and reduce environmental impact. The use of green catalysts and reusable ionic liquids is also common to ensure sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxynaphthalen-1-yl)-(2-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and various substituted aromatic compounds .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals by donating hydrogen atoms, thereby neutralizing reactive oxygen species. The hydroxyl group is particularly active in trapping free radicals . Additionally, it inhibits enzymes like acetylcholinesterase and α-glycosidase, which are involved in neurodegenerative diseases and diabetes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-hydroxynaphthalen-1-yl)-(2-methoxyphenyl)methyl]acetamide is unique due to its methoxy group, which enhances its solubility and potentially its biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific inhibitory activities .

Properties

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)-(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-13(22)21-20(16-9-5-6-10-18(16)24-2)19-15-8-4-3-7-14(15)11-12-17(19)23/h3-12,20,23H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHJJJSGBCPPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1OC)C2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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